Silver lactate

Description

The exact mass of the compound Silver lactate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silver lactate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silver lactate including the price, delivery time, and more detailed information at info@benchchem.com.

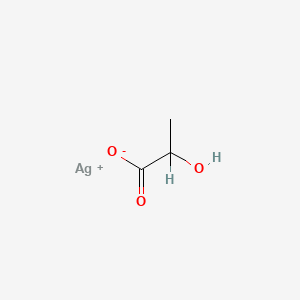

Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEWRZSPCQHBOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5AgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875568 | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | L-(+)-Lactic acid silver salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15768-18-0, 80298-33-5, 128-00-7 | |

| Record name | Silver lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15768-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver, (2-hydroxypropanoato-O1,O2)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080298335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (lactato-O1,O2)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L(+)-Lactic acid silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6T8HG11V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

silver lactate CAS number and molecular formula

Technical Monograph: Silver Lactate ( )

High-Solubility Silver Delivery for Antimicrobial & Synthetic Applications

Executive Summary

Silver lactate (CAS 128-00-7) represents a critical niche in the family of silver salts.[1][2] Unlike the highly insoluble silver chloride or the caustic silver nitrate, silver lactate offers a unique balance: it is moderately water-soluble, physiologically compatible (derived from lactic acid), and serves as a potent reservoir for bioavailable

This guide is structured for researchers requiring a high-purity silver source for wound care formulations, antimicrobial coatings, or organic metallization reactions. It moves beyond basic data to provide actionable synthesis protocols and mechanistic insights.

Part 1: Physicochemical Identity

Silver lactate acts as a "soft" silver source. Its dissociation constant allows for a controlled release of silver ions, which is preferable in biological systems to the rapid "dumping" seen with nitrates.

Table 1: Core Technical Specifications

| Parameter | Specification | Notes for Researchers |

| CAS Number | 128-00-7 | Primary identifier for regulatory filing.[1] |

| Molecular Formula | Often written as | |

| Molecular Weight | 196.94 g/mol | Use this for stoichiometric calculations. |

| Appearance | White to Grey Powder | Critical: Grey/Purple tint indicates photo-reduction (metallic Ag formation). Reject if dark. |

| Solubility (Water) | Soluble (~1:15) | Dissolves readily in warm water; significantly more soluble than Ag-sulfadiazine. |

| Solubility (Ethanol) | Slightly Soluble | Used as an anti-solvent for crystallization. |

| pH (Aqueous) | Neutral to Weakly Acidic | Depends on residual lactic acid content. |

Part 2: Synthesis & Purification Protocol

Objective: Synthesize high-purity silver lactate from silver carbonate and lactic acid.

Rationale: We utilize the Silver Carbonate (

Reagents

-

Silver Carbonate (

): >99% purity. -

L-Lactic Acid: 85-90% solution (slight stoichiometric excess).

-

Solvent: Ultra-pure Deionized (DI) Water (18.2 MΩ). Note: Tap water contains chlorides which will instantly precipitate irreversible AgCl.

-

Anti-solvent: Absolute Ethanol (cold).

Step-by-Step Protocol

-

Preparation (Dark Room): Perform all steps under red light or in vessels wrapped in aluminum foil. Silver lactate is highly photosensitive in solution.

-

Reaction:

-

Suspend 10.0 g of

in 50 mL of warm DI water (60°C). -

Dropwise add Lactic Acid (approx. 7.0 g) while stirring.

-

Observation: Effervescence (

) will occur. -

Continue stirring until effervescence ceases and the solid silver carbonate disappears.

-

-

Filtration:

-

Even if the solution looks clear, filter through a 0.22

membrane to remove any unreacted silver carbonate or reduced metallic silver particles.

-

-

Crystallization (The "Salting Out" Trick):

-

Concentrate the filtrate by rotary evaporation (bath <50°C) to half volume.

-

Slowly add cold Absolute Ethanol while stirring until the solution turns turbid.

-

Place in a refrigerator (4°C) for 12 hours. White needles of silver lactate will form.

-

-

Drying:

-

Filter the crystals and wash with a small amount of cold ethanol.

-

Dry in a vacuum desiccator over

in the dark.

-

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis flow ensuring high purity and removal of by-products.

Part 3: Mechanism of Action (Pharmacodynamics)

Silver lactate functions via the Oligodynamic Effect . Unlike antibiotics that target specific synthetic pathways (like cell wall synthesis),

The "Trojan Horse" Solubility

Because silver lactate is soluble, it allows the

Key Molecular Targets:

-

Thiol Interaction:

has a high affinity for sulfur. It binds to thiol (-SH) groups in respiratory enzymes (e.g., NADH dehydrogenase), uncoupling cellular respiration. -

Membrane Destabilization:

displaces -

ROS Generation: The disruption of the respiratory chain leads to the production of Reactive Oxygen Species (ROS), which mechanically tear apart DNA and proteins.

Visualization: Antimicrobial Pathway

Figure 2: Multi-modal mechanism of action leading to bacterial cell death.

Part 4: Applications in Research & Development

Advanced Wound Care

Silver lactate is superior to silver nitrate in wound care because the lactate anion is a natural metabolite (part of the Cori cycle), causing less tissue irritation than the nitrate anion.

-

Protocol Utility: Used in hydrogels where rapid silver release is required to knock down high bacterial loads (biofilms).

Organic Synthesis (Precipitation Reagent)

In organic chemistry, silver lactate is used to precipitate biological bases.[2]

-

Specific Use: Precipitation of uric acid and other purines. The solubility difference between silver lactate (soluble) and silver-purine complexes (insoluble) drives this separation.

Complexation Chemistry

It serves as a precursor for synthesizing silver-phosphine complexes used in catalysis. The lactate ligand is labile enough to be displaced by stronger ligands (phosphines, carbenes) but stable enough to handle on the bench.

Part 5: Safety & Handling (SDS Summary)

| Hazard | Precaution |

| Argyria | Chronic ingestion/exposure leads to permanent blue-grey skin discoloration. Wear gloves. |

| Photosensitivity | Rapidly degrades to metallic silver (black) in light. Store in amber glass. |

| Eye Irritation | Causes serious eye irritation (Category 2A). Use safety goggles. |

| Environmental | Very toxic to aquatic life. Collect all waste; do not pour down drain. |

References

An In-Depth Technical Guide to the Thermal Decomposition Properties of Silver Lactate

Introduction: The Significance of Silver Lactate in Advanced Material Synthesis

Silver lactate (CH₃CH(OH)COOAg), the silver salt of lactic acid, is an organometallic precursor increasingly recognized for its potential in the controlled synthesis of silver-based functional materials.[1][2] Its utility spans from the generation of silver nanoparticles with tailored properties for antimicrobial applications to its use as a catalyst in various chemical transformations.[2] A thorough understanding of its thermal decomposition characteristics is paramount for researchers, scientists, and drug development professionals aiming to harness its full potential. The thermal behavior of silver lactate dictates the temperature regimes for nanoparticle synthesis, the nature of the resulting silver species, and the potential for incorporation into thermally sensitive matrices. This guide provides a comprehensive technical overview of the thermal decomposition properties of silver lactate, grounded in established analytical methodologies and drawing parallels from analogous silver carboxylates to elucidate its decomposition pathway.

Theoretical Framework: Unraveling the Thermal Decomposition of a Metal-Organic Salt

The thermal decomposition of a solid-state compound like silver lactate is a complex heterogeneous process governed by reaction kinetics, heat and mass transfer, and the surrounding atmosphere.[3] Upon heating, the compound absorbs energy, leading to the cleavage of chemical bonds and the formation of new, more thermally stable products. For silver lactate, this process is expected to yield metallic silver or silver oxide as the solid residue, with the organic lactate moiety breaking down into various gaseous byproducts. The precise nature of these products and the temperatures at which they form are critical parameters for process control in material synthesis.

Key analytical techniques employed to investigate these phenomena include:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition steps.[4]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions such as melting and decomposition.

-

X-ray Diffraction (XRD): Used to identify the crystalline phases of the solid residue after decomposition.[5]

-

Scanning Electron Microscopy (SEM): Provides high-resolution imaging of the morphology and microstructure of the decomposition products.[3]

-

Mass Spectrometry (MS): When coupled with a thermal analyzer, MS can identify the gaseous products evolved during decomposition.[3]

The Postulated Thermal Decomposition Pathway of Silver Lactate

While specific, detailed studies on the thermal decomposition of silver lactate are not abundant in publicly available literature, a scientifically sound decomposition pathway can be postulated based on the well-documented thermal behavior of similar silver carboxylates, such as silver acetate, and the known chemistry of lactic acid.[3][6]

The decomposition is anticipated to proceed through a multi-step process, the specifics of which are influenced by the surrounding atmosphere.

Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

In an inert atmosphere, the decomposition is expected to be a reductive process, leading to the formation of metallic silver.

Step 1: Desorption of Adsorbed Water Any physically adsorbed water is typically removed at temperatures below 150°C, resulting in a minor initial mass loss in the TGA thermogram.

Step 2: Decomposition of the Lactate Moiety and Formation of Metallic Silver This is the primary decomposition stage, likely occurring in the temperature range of 150°C to 300°C. The lactate ligand will fragment, leading to the formation of metallic silver and various gaseous byproducts. Based on the decomposition of similar organic acids and their salts, the expected gaseous products include:[3][7]

-

Carbon Dioxide (CO₂): A common product of decarboxylation reactions.

-

Acetaldehyde (CH₃CHO): A potential product from the fragmentation of the lactate backbone.

-

Water (H₂O): From the dehydration and subsequent reactions of the organic components.

-

Carbon Monoxide (CO): Depending on the completeness of the decomposition.

The overall reaction in an inert atmosphere can be represented as:

2 CH₃CH(OH)COOAg(s) → 2 Ag(s) + H₂O(g) + CO₂(g) + other gaseous organic fragments

The DSC curve in this atmosphere is expected to show a significant endothermic peak corresponding to the energy required to break the chemical bonds during decomposition.[3]

Decomposition in an Oxidizing Atmosphere (e.g., Air, Oxygen)

In the presence of oxygen, the decomposition pathway is more complex due to the possibility of oxidation of both the organic ligand and the resulting silver.

Step 1: Desorption of Adsorbed Water Similar to the inert atmosphere, initial mass loss due to water desorption is expected.

Step 2: Oxidative Decomposition of the Lactate Moiety The primary decomposition will occur, but the organic fragments will undergo combustion in the presence of oxygen. This will result in the formation of:

-

Carbon Dioxide (CO₂)

-

Water (H₂O)

The solid residue in this case could be metallic silver, silver(I) oxide (Ag₂O), or a mixture thereof, depending on the temperature and oxygen partial pressure.[8][9] At temperatures above approximately 400°C, any silver oxide formed is likely to decompose back to metallic silver.[8]

The overall reaction in an oxidizing atmosphere can be represented as:

CH₃CH(OH)COOAg(s) + O₂(g) → Ag(s) / Ag₂O(s) + CO₂(g) + H₂O(g)

The DSC curve in an oxidizing atmosphere is expected to show a prominent exothermic peak due to the combustion of the organic components.[3]

Quantitative Data Summary

The following table summarizes the expected thermal decomposition data for silver lactate based on analogous compounds and general principles of thermal analysis. These values should be considered as estimates and would need to be confirmed experimentally.

| Parameter | Inert Atmosphere (Nitrogen) | Oxidizing Atmosphere (Air) |

| Onset Decomposition Temp. (°C) | ~150 - 180 | ~150 - 180 |

| Peak Decomposition Temp. (°C) | ~200 - 250 | ~220 - 280 |

| Mass Loss (%) | ~45-55% (theoretical for Ag formation is ~55%) | ~45-55% |

| Solid Residue | Metallic Silver (Ag) | Metallic Silver (Ag) and/or Silver Oxide (Ag₂O) |

| Primary Gaseous Products | CO₂, H₂O, Acetaldehyde | CO₂, H₂O |

| DSC Signal | Endothermic | Exothermic |

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to characterize the thermal decomposition of silver lactate.

Protocol 1: Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

This protocol allows for the simultaneous measurement of mass loss and heat flow, providing a comprehensive thermal profile.

Instrumentation: A simultaneous TGA-DSC instrument (e.g., TA Instruments SDT Q600, Mettler Toledo TGA/DSC 3+).[10][11]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground silver lactate powder into an alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Select the desired purge gas (high purity nitrogen for inert atmosphere, dry air for oxidizing atmosphere).

-

Set the gas flow rate to 50-100 mL/min.[12]

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Hold at 600°C for 5 minutes to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the mass loss (%) and heat flow (mW/mg) as a function of temperature.

-

Determine the onset and peak decomposition temperatures from the derivative of the TGA curve (DTG) and the DSC curve, respectively.

-

Calculate the total mass loss and compare it with the theoretical value for the formation of metallic silver or silver oxide.

-

Protocol 2: Powder X-ray Diffraction (XRD) of the Solid Residue

This protocol is used to identify the crystalline structure of the solid product remaining after thermal decomposition.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Methodology:

-

Sample Preparation:

-

Heat a larger sample (e.g., 100 mg) of silver lactate in a tube furnace under the desired atmosphere (inert or oxidizing) following the temperature profile from the TGA-DSC experiment.

-

Allow the sample to cool to room temperature under the same atmosphere.

-

Gently grind the resulting solid residue into a fine powder.

-

-

Data Acquisition:

-

Mount the powdered sample on a zero-background sample holder.

-

Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Compare the resulting diffraction pattern to standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present (e.g., metallic silver, silver oxide).[5]

-

Protocol 3: Scanning Electron Microscopy (SEM) of the Solid Residue

This protocol allows for the visualization of the morphology and microstructure of the solid decomposition product.

Instrumentation: A scanning electron microscope.

Methodology:

-

Sample Preparation:

-

Use the solid residue obtained from the bulk decomposition described in Protocol 2.

-

Mount a small amount of the powder onto an SEM stub using conductive carbon tape.

-

If the sample is not sufficiently conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater.

-

-

Imaging:

-

Insert the sample into the SEM chamber.

-

Obtain images at various magnifications to observe the overall morphology, particle size, and shape of the decomposition product.

-

Energy-dispersive X-ray spectroscopy (EDX) can be used to confirm the elemental composition of the residue.[5]

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of silver lactate.

Proposed Decomposition Pathway of Silver Lactate

Caption: Proposed thermal decomposition pathway for silver lactate.

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for understanding and investigating the thermal decomposition properties of silver lactate. While a definitive, peer-reviewed study on this specific compound is needed for precise data, the principles outlined here, drawn from analogous silver carboxylates and established analytical techniques, offer a robust starting point for researchers. A detailed experimental investigation following the protocols described will enable the precise determination of decomposition temperatures, products, and kinetics. This knowledge is critical for the rational design and optimization of processes for synthesizing silver-based nanomaterials with desired characteristics for applications in drug delivery, catalysis, and advanced materials.

References

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

-

Allen, A. O. (1960). The Thermal Decomposition of Silver(I) Oxide. Australian Journal of Chemistry, 13(2), 210-217. Retrieved from [Link]

-

Gallagher, P. K., & Johnson, D. W. (1976). The Thermal Decomposition of Siderite and Characterization of the Decomposition Products under O₂ and CO₂ Atmospheres. Thermochimica Acta, 14(3), 255-261. Retrieved from [Link]

-

Nakano, M., Fujiwara, T., & Koga, N. (2016). Thermal Decomposition of Silver Acetate: Physico-Geometrical Kinetic Features and Formation of Silver Nanoparticles. The Journal of Physical Chemistry C, 120(16), 8874-8885. Retrieved from [Link]

-

Journal of Science and Healthcare Exploration. (2025). Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. Retrieved from [Link]

-

Waterhouse, G. I. N., Bowmaker, G. A., & Metson, J. B. (2001). The thermal decomposition of silver (I,III) oxide: A combined XRD, FT-IR and Raman spectroscopic study. Physical Chemistry Chemical Physics, 3(17), 3838-3845. Retrieved from [Link]

-

Defense Technical Information Center. (1982). Thermogravimetric Analysis of Silver Oxide Mixtures. Retrieved from [Link]

-

ResearchGate. (2025). Thermal decomposition of some silver(I) carboxylates under nitrogen atmosphere. Retrieved from [Link]

-

SlideShare. (2021). Thermal Analysis. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Mettler Toledo. (n.d.). DSC Measurements of Metals by DSC and TGA/DSC. Retrieved from [Link]

-

Al-Hada, N. M., Saion, E., Kamari, A., Flaifel, M. H., & Shaari, A. H. (2016). Structural and Optical Properties of Ag Nanoparticles Synthesized by Thermal Treatment Method. Materials, 9(8), 642. Retrieved from [Link]

-

ResearchGate. (2016). Thermal Decomposition of Silver Acetate: Physico-Geometrical Kinetic Features and Formation of Silver Nanoparticles. Retrieved from [Link]

-

ResearchGate. (2025). A Deep Investigation of the Thermal Decomposition Process of Supported Silver Catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Silver lactate. Retrieved from [Link]

-

Macsen Labs. (n.d.). Silver Lactate | 128-00-7 | Leading Manufacturer & Supplier. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

ResearchGate. (2014). Silver/poly (lactic acid) nanocomposites: preparation, characterization, and antibacterial activity. Retrieved from [Link]

-

ResearchGate. (2025). Development of a novel pyrolysis-gas chromatography/mass spectrometry method for the analysis of poly(lactic acid) thermal degradation products. Retrieved from [Link]

Sources

- 1. Silver lactate - Wikipedia [en.wikipedia.org]

- 2. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iitk.ac.in [iitk.ac.in]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Silver Lactate: The Hydrophilic Specialist in Catalysis and Interface Chemistry

This is an in-depth technical guide on the specialized roles of Silver Lactate in chemical synthesis and catalysis.

Executive Summary

While Silver Acetate (AgOAc) and Silver Carbonate (Ag

This guide details AgLac’s role as a superior precursor for heterogeneous silver catalysts (used in industrial epoxidation and hydrogenation) and its unique utility in bio-orthogonal chemistry (aptasensor signal amplification). It serves as the "problem-solver" reagent when lipophilic silver salts fail due to solubility constraints or harsh decomposition profiles.

Part 1: Physicochemical Profile & Selection Logic

The Solubility Advantage

The primary driver for selecting Silver Lactate over Acetate is its solubility profile. In aqueous or mixed-phase systems, AgOAc often precipitates prematurely, leading to heterogeneous mixtures and poor reproducibility. AgLac remains soluble, ensuring homogeneous distribution before reduction or impregnation.

| Property | Silver Lactate (AgLac) | Silver Acetate (AgOAc) | Silver Nitrate (AgNO |

| Formula | CH | CH | AgNO |

| Aqueous Solubility | ~77 g/L (High) | ~10 g/L (Low) | >2000 g/L (Very High) |

| Organic Solubility | Moderate (EtOH/Water) | Good (DCM, Toluene) | Poor |

| Anion Nature | Reducing & Chelating ( | Non-reducing | Oxidizing (Nitrate) |

| Primary Use | Aqueous Catalysis, Bio-interfaces | C-H Activation, Coupling | General Precursor |

The "Lactate Effect" in Decomposition

Unlike nitrate (which releases NO

-

Mechanism: The

-hydroxyl group facilitates decarboxylation and reduction of Ag(I) to Ag(0) at lower temperatures, often without external reducing agents (e.g., H -

Result: Formation of smaller, more uniform silver nanoparticles (AgNPs) on catalyst supports compared to nitrate precursors.

Part 2: Heterogeneous Catalyst Preparation (Industrial Synthesis)

Application: Preparation of Ag/SiO

Protocol: Incipient Wetness Impregnation

Source Grounding: Adapted from Bron et al. and industrial patent methodologies [1, 2].

Objective: Synthesize a 9 wt% Ag/SiO

Materials:

-

Precursor: Silver Lactate (High Purity, >97%).

-

Support: Silica Gel (High surface area, pore diameter ~15 nm).[1]

-

Solvent: Deionized Water (degassed).

Step-by-Step Workflow:

-

Support Pre-treatment:

-

Dry 20 g of silica gel under vacuum at 110°C for 3 hours to remove physisorbed water. Cool to room temperature in a desiccator.

-

-

Solution Preparation:

-

Dissolve 3.63 g of Silver Lactate in 42 mL of deionized water .

-

Note: Unlike AgOAc, this dissolves rapidly without heating or sonicating.

-

-

Impregnation:

-

Add the AgLac solution dropwise to the dried silica gel while mechanically stirring. Ensure the solution volume matches the pore volume of the support (incipient wetness).

-

-

Drying & Calcination:

Visualization: Catalyst Synthesis Pathway

Figure 1: Workflow for converting Silver Lactate into active heterogeneous catalysts.

Part 3: Bio-Orthogonal Chemistry & Sensing

Application: Signal amplification in Aptasensors and Immunostaining .

Why AgLac? In biological buffers (pH 7.4), AgNO

Mechanism: Electrostatic Signal Enhancement

In aptamer-based sensors, a positively charged tag (e.g., TAMRA) is attached to the DNA probe.

-

Attraction: The lactate anion (negative) and Ag+ (positive) exist in equilibrium. The local environment of the cationic tag enriches the local concentration of AgLac.

-

Catalysis: Gold nanoparticles (AuNPs) act as seeds.

-

Deposition: Hydroquinone reduces AgLac selectively on the AuNP surface, forming a silver shell that amplifies the optical signal 100-1000x.

Protocol: Silver Enhancement for Lateral Flow Assays

Source Grounding: Adapted from analytical biosensor protocols [3, 4].

Reagents:

-

Solution A: 10 mM Silver Lactate in water.

-

Solution B: 50 mM Hydroquinone in citrate buffer (pH 3.8).

Workflow:

-

Assay Run: Perform standard lateral flow assay with AuNP-labeled aptamers.

-

Enhancement Step:

-

Mix Solution A and Solution B (1:1 ratio) immediately before use.

-

Apply 50 µL of the mixture to the test zone.

-

-

Development:

-

Incubate for 2–5 minutes .

-

Observation: The faint red AuNP line turns deep grey/black due to Ag deposition.

-

-

Stop: Wash with deionized water to remove excess AgLac.

Visualization: Electrostatic Enhancement Logic

Figure 2: Mechanism of Silver Lactate accumulation and reduction in aptasensor assays.

Part 4: Specialized Organometallic Synthesis

Application: Synthesis of Gold(I) Lactate via Transmetallation. Source Grounding: Organometallics & Coordination Chemistry literature [5].

While rare, AgLac is used to transfer the lactate ligand to other metals where the starting salt (e.g., sodium lactate) is insoluble in the organic reaction medium.

Reaction:

Protocol:

-

Dissolve Chloro(triphenylphosphine)gold(I) in a 1:1 mixture of Benzene/DCM.

-

Add stoichiometric Silver Lactate (solid or suspended).

-

Stir in the dark for 2 hours. AgCl precipitates as a white solid.

-

Filter through Celite to remove AgCl.

-

Evaporate solvent to yield (Triphenylphosphine)gold(I) lactate .

References

-

Bron, M. et al. "Bridging the pressure and materials gap: In-depth characterization and reaction studies of silver catalysed acrolein hydrogenation." Max Planck Institute / Applied Catalysis A: General, 2005.

-

Liu, Z. & Shen, J. "The promoting effect of cesium on structure and morphology of silver catalysts." Journal of Catalysis, 1996.[6]

-

Wang, Y. et al. "A Colorimetric Aptasensor for Ochratoxin A Detection Based on Tetramethylrhodamine Charge Effect-Assisted Silver Enhancement." Biosensors, 2023.

-

Danscher, G. "Silver lactate autometallography: An alternative enhancement technique." Histochemical Journal, 1993.[3][7]

-

Fackler, J.P. et al. "Decarboxylation of (triphenylphosphine)gold(I) carboxylates." Organometallics, 1991.

Sources

Technical Whitepaper: Theoretical vs. Experimental Properties of Silver Lactate

Executive Summary

Silver lactate (CAS 128-00-7) represents a classic divergence between stoichiometric theory and physicochemical reality. Theoretically, it is a simple monomeric salt of silver(I) and lactic acid designed to dissociate completely in aqueous media to deliver antimicrobial Ag⁺ ions. Experimentally, however, it behaves as a complex coordination polymer with significant photosensitivity, pH-dependent solubility profiles, and oligomerization tendencies that defy simple Arrhenius predictions.

This guide analyzes these divergences to aid researchers in optimizing synthesis, storage, and therapeutic formulation.

Part 1: Molecular Architecture (The Theoretical Framework)

Idealized Coordination Geometry

In a vacuum or simplified solvent model, Silver(I) (

-

Theoretical Ligand Binding: The lactate anion (

) possesses both a carboxylate group (hard base) and a hydroxyl group (hard base). -

Predicted Structure: A monomeric chelate where Ag⁺ binds to the carboxylate oxygen and potentially the

-hydroxyl group, forming a stable 5-membered ring. -

Theoretical Solubility: As a salt of a small organic acid, theoretical solvation energy calculations ($ \Delta G_{solv} $) suggest high water solubility due to the hydrophilic lactate moiety.

Thermodynamic Predictions

-

Bond Strength: The Ag-O bond is predominantly ionic with partial covalent character.

-

Stability: theoretically stable at standard temperature and pressure (STP) in the absence of high-energy photons.

Part 2: Physicochemical Reality (Experimental Deviations)

The experimental behavior of silver lactate often frustrates pure theoretical modeling due to the "Silver Effect"—the tendency of Ag(I) to aggregate and photoreduce.

The Oligomerization Deviation

Contrary to the monomeric prediction, X-ray diffraction (XRD) and solution-state scattering studies reveal that silver lactate forms coordination polymers or dimers in the solid state.

-

Experimental Observation: Ag⁺ centers bridge carboxylate groups between adjacent lactate molecules, forming infinite chains or clusters.

-

Impact: This polymeric character reduces the dissolution rate compared to theoretical predictions, although the equilibrium solubility remains high (~60-70 g/L).

The Photoreduction Anomaly

While thermodynamically stable in the dark, silver lactate exhibits extreme kinetic instability under UV-Vis irradiation.

-

Theory:

(Stable). -

Experiment:

(Rapid degradation). -

Mechanism: The lactate ligand can act as a sacrificial electron donor under photon flux, reducing Ag(I) to metallic silver (Ag⁰), causing the solution to turn from clear to brown/black (the Tyndall effect of colloidal silver).

Solubility & pH Sensitivity

-

Data Conflict: Literature cites solubility ranging from "slightly soluble" to "soluble (1:15)."

-

Resolution: This discrepancy is due to hydrolysis . In neutral water, silver lactate dissolves well. However, in basic pH,

reacts with

Table 1: Theoretical vs. Experimental Property Matrix

| Property | Theoretical Prediction (Ideal) | Experimental Reality (Observed) |

| Structure | Monomeric Chelate | Coordination Polymer / Dimer Aggregates |

| Solubility | High, instant dissociation | Moderate (~67 g/L), slow dissolution rate due to polymer breakdown |

| Appearance | White crystalline solid | Grey/Purple powder (due to surface photo-oxidation) |

| Stability | Stable salt | Highly photosensitive; hygroscopic (forms hydrates) |

| Bioactivity | Linear dose-response to [Ag⁺] | Non-linear; dependent on release kinetics from polymer matrix |

Part 3: Synthesis & Purification Protocol

This protocol is designed to minimize the "Experimental Deviations" (specifically photoreduction) described above.

Prerequisites:

-

Lighting: All steps must be performed under amber light or in a dark room.

-

Glassware: Acid-washed (HNO₃) to remove reducing sugars or aldehyde residues.

Reaction Logic

Why Silver Carbonate? Using Silver Nitrate (Step-by-Step Workflow

-

Slurry Preparation: Suspend 10.0 g of Silver Carbonate (

) in 50 mL of ultrapure water (Milli-Q). Keep in the dark. -

Acid Addition: Slowly add Lactic Acid (85% solution) dropwise.

-

Stoichiometry: Use a slight excess (1.05 eq) of lactic acid to ensure all silver is solubilized and prevent

formation.

-

-

Reaction Monitoring: Stir at room temperature until effervescence (

) ceases and the solution becomes clear.-

Troubleshooting: If the solution remains turbid (grey), filter through a 0.22 µm PVDF membrane to remove unreacted silver or reduced Ag⁰ particles.

-

-

Crystallization:

-

Concentrate the solution via rotary evaporation (Bath < 40°C, Vacuum). Do not overheat , as heat accelerates reduction.

-

Add cold Ethanol or Acetone to precipitate the Silver Lactate.

-

-

Drying: Filter the white precipitate and dry in a vacuum desiccator over

in the dark.

Visualization: Synthesis Pathway

Figure 1: Critical control flow for the synthesis of high-purity Silver Lactate, highlighting the removal of byproducts and environmental controls.

Part 4: Bioactivity & Toxicology

Mechanism of Action (The "Trojan Horse" Hypothesis)

While Silver Nitrate acts via rapid ionic shock, Silver Lactate exhibits a more sustained release profile.

-

Ligand Exchange: The lactate ligand is exchanged for thiol (-SH) groups on bacterial membrane proteins.

-

Uptake: The organic lactate moiety may facilitate transport across the lipophilic bacterial cell wall better than the naked nitrate ion.

-

Disruption: Intracellular release of

disrupts the respiratory chain (Cytochrome b) and binds to DNA.

Comparative Efficacy (MIC Data)

The following table synthesizes experimental data comparing Silver Lactate to the industry standard, Silver Nitrate.

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration)

| Pathogen | Silver Lactate MIC (µg/mL) | Silver Nitrate MIC (µg/mL) | Interpretation |

| S. aureus | 0.8 - 1.6 | 0.6 - 1.2 | Comparable efficacy; Lactate shows slower kill kinetics. |

| P. aeruginosa | 1.4 - 2.8 | 0.3 - 0.6 | Nitrate is more potent; Lactate requires higher dose for gram-negatives. |

| E. coli | 2.0 - 4.0 | 0.1 - 0.5 | Significant divergence; Lactate is less effective against E. coli. |

| Cytotoxicity | Low ( | High ( | Key Advantage: Lactate is safer for mammalian tissue. |

Visualization: Mechanism of Action

Figure 2: The biochemical cascade of Silver Lactate antimicrobial activity, emphasizing the ligand exchange mechanism at the bacterial membrane.

References

-

Assignment Point. (n.d.). Silver Lactate – an organic chemical compound.[1][2][3][4][5][6] Retrieved from

-

Alfa Chemistry. (2023). Silver lactate Structure and Properties. Retrieved from

-

BenchChem. (2025).[7] A Comparative Analysis of Silver Lactate and Silver Nitrate: Antimicrobial Efficacy. Retrieved from

-

Srinivasan, V., et al. (2011). Stability-Indicating RP-HPLC Method for Assay of Silver Lactate. E-Journal of Chemistry. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Silver lactate Safety Data Sheet. Retrieved from

-

Liao, S., et al. (2019). Antibacterial activity and mechanism of silver nanoparticles against multidrug-resistant Pseudomonas aeruginosa. Dove Medical Press. Retrieved from

-

Kedziora, A., et al. (2021).[8] Comparison of Antibacterial Mode of Action of Silver Ions and Silver Nanoformulations. Frontiers in Microbiology. Retrieved from [8]

Sources

- 1. Silver lactate - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Morphology of Silver Lactate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Crystalline Landscape of a Promising Antimicrobial Agent

Silver lactate, the silver salt of lactic acid, has garnered significant interest across various scientific disciplines, particularly in the pharmaceutical and materials science sectors, owing to its potent antimicrobial properties.[1] Its application in topical formulations and as a precursor for silver-based antimicrobials necessitates a thorough understanding of its solid-state properties. This guide, intended for researchers, scientists, and drug development professionals, delves into the core of silver lactate's physicochemical characteristics: its crystal structure and morphology. As a Senior Application Scientist, the following sections synthesize established knowledge with field-proven insights, offering a comprehensive technical overview. While detailed crystallographic data for silver lactate remains elusive in publicly accessible databases, this guide will provide a robust framework for its study, drawing parallels with related silver carboxylates and outlining detailed experimental protocols for its synthesis and characterization.

The Elusive Crystal Structure of Silver Lactate: A Case for Comparative Crystallography

Silver carboxylates often form dimeric structures where two silver atoms are bridged by the carboxylate groups of the organic ligands.[1] In the case of silver behenate, which crystallizes in the triclinic system, the silver atoms and carboxyl groups form an 8-membered ring dimer.[2][3] These dimers are further interconnected through longer Ag-O bonds, creating a polymeric network.[2][3] It is plausible that silver lactate adopts a similar dimeric or polymeric structure, dictated by the coordination preferences of the silver(I) ion and the geometry of the lactate ligand. The presence of the hydroxyl group on the lactate moiety could introduce additional hydrogen bonding interactions, potentially influencing the overall crystal packing.

Table 1: Postulated Crystallographic Properties of Silver Lactate

| Parameter | Postulated Value/System | Basis for Postulation |

| Crystal System | Monoclinic or Triclinic | Common for organic salts with complex packing |

| Space Group | Centrosymmetric or Non-centrosymmetric | Dependent on the chirality of the lactic acid used |

| Key Structural Motif | Dimeric or Polymeric | Based on known structures of other silver carboxylates |

| Intermolecular Forces | Ionic bonds, Ag-O coordination, Hydrogen bonding | Inferred from the chemical structure of silver lactate |

Further investigation using single-crystal or high-resolution powder X-ray diffraction is imperative to elucidate the precise crystal structure of silver lactate.

Crystal Morphology: From Synthesis to Solid Form

The external shape, or morphology, of a crystalline solid is a direct manifestation of its internal crystal structure and the conditions under which it was grown. For silver lactate, which typically appears as a gray to purple powder or flakes, the morphology of its individual crystals is a critical parameter influencing its bulk properties, such as flowability, dissolution rate, and bioavailability in pharmaceutical formulations.[4]

Based on studies of other silver carboxylates, silver lactate crystals are expected to exhibit an elongated, platelet-like morphology.[5] The growth of these crystals is significantly influenced by the level of supersaturation during the crystallization process. At low supersaturation, more uniform and well-defined crystals are expected, while high supersaturation can lead to more varied and potentially less stable crystalline forms.

The final morphology is also a product of the synthetic and purification methods employed. The choice of solvent, temperature, and cooling rate during crystallization can all impact the size and shape of the resulting silver lactate crystals.

Caption: Experimental workflow for synthesis and purification of silver lactate.

Physicochemical Characterization

A multi-technique approach is crucial for a comprehensive understanding of the synthesized silver lactate.

a) X-ray Powder Diffraction (XRPD):

-

Purpose: To assess the crystallinity and phase purity of the synthesized material. While a full structure solution may be challenging without a single crystal, XRPD provides a characteristic fingerprint of the crystalline phase.

-

Method: A small amount of the dried silver lactate powder is gently packed into a sample holder. The sample is then analyzed using a diffractometer with Cu Kα radiation. Data should be collected over a 2θ range of 5-80°. [6]* Expected Outcome: A diffraction pattern with sharp peaks indicative of a crystalline material. The absence of broad halos would suggest the material is not amorphous.

b) Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the morphology and size distribution of the silver lactate crystals.

-

Method: A small amount of the crystal powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of gold or palladium to prevent charging. [5]The sample is then imaged at various magnifications.

-

Expected Outcome: Images revealing the external morphology of the crystals, confirming their shape (e.g., platelets, needles) and providing information on their size and aggregation state.

c) Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the presence of the lactate functional groups and to probe the coordination environment of the carboxylate group to the silver ion.

-

Method: An FTIR spectrum of the solid sample can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹. [7]* Expected Outcome: The spectrum should show characteristic absorption bands for the hydroxyl (-OH), alkyl (C-H), and carboxylate (-COO⁻) groups of the lactate ligand. The position of the carboxylate stretching vibrations can provide insights into its coordination mode (e.g., monodentate, bidentate bridging).

d) Thermal Analysis (TGA/DSC):

-

Purpose: To determine the thermal stability of the silver lactate and to identify any phase transitions or decomposition events.

-

Method: A small, accurately weighed sample of silver lactate is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) in a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC). [8]* Expected Outcome: The TGA curve will show weight loss as a function of temperature, indicating decomposition. The DSC curve will reveal endothermic or exothermic events, such as melting or decomposition. This data is critical for determining the material's thermal stability and for identifying the presence of any hydrated forms.

Conclusion and Future Outlook

This technical guide provides a comprehensive overview of the current understanding of silver lactate's crystal structure and morphology, acknowledging the existing knowledge gaps and offering a clear path forward for its systematic study. While the precise crystallographic details of silver lactate await elucidation, the comparative analysis with other silver carboxylates provides a strong foundation for future research. The detailed experimental protocols for synthesis and characterization offer a robust framework for producing and validating high-quality silver lactate for research and development applications.

Future work should prioritize the growth of single crystals of silver lactate to enable a definitive determination of its crystal structure. Such data would be invaluable for understanding its structure-property relationships and for the rational design of new silver-based materials with tailored properties for pharmaceutical and other applications.

References

-

Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques. ACS Omega. [Link]

-

Silver/poly (lactic acid) nanocomposites: preparation, characterization, and antibacterial activity. International Journal of Nanomedicine. [Link]

-

Silver Nanoparticles: Synthesis, Characterization, Properties, Applications, and Therapeutic Approaches. International Journal of Molecular Sciences. [Link]

-

Silver Lactate | 128-00-7 | Leading Manufacturer & Supplier - Macsen Labs. [Link]

-

Synthesis of silver nanoparticles: chemical, physical and biological methods. Research in Pharmaceutical Sciences. [Link]

-

Silver lactate - Wikipedia. [Link]

-

Silver Lactate – an organic chemical compound - Assignment Point. [Link]

-

Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques. ACS Omega. [Link]

-

Formation of Nano-Sized Silver Particles during Thermal and Photochemical Decomposition of Silver Carboxylates. IS&T Digital Library. [Link]

-

Stability-Indicating RP-HPLC Method for Assay of Silver Lactate. CORE. [Link]

-

Crystal Structure Determination of the Silver Carboxylate Dimer [Ag(O2C22H43)]2, Silver Behenate, using Powder X-ray Diffraction Methods. ResearchGate. [Link]

-

Strong Antimicrobial Activity of Silver Nanoparticles Obtained by the Green Synthesis in Viridibacillus sp. Extracts. PMC. [Link]

-

Synthesis and characterization of silver nanoparticles from (bis)alkylamine silver carboxylate precursors. ResearchGate. [Link]

-

Synthesis and Characterization of Silver Nanoparticles Stabilized with Biosurfactant and Application as an Antimicrobial Agent. MDPI. [Link]

-

Thermal Decomposition of Silver Acetate: Physico-Geometrical Kinetic Features and Formation of Silver Nanoparticles. The Journal of Physical Chemistry C. [Link]

-

Crystal structure determination of the silver carboxylate dimer [Ag(O2C22H43)]2, silver behenate, using powder X-ray diffraction methods. Cambridge University Press. [Link]

-

Analytical methods for the identification and characterization of silver nanoparticles: A brief review. ResearchGate. [Link]

-

Thermal analysis. SlideShare. [Link]

-

FTIR spectra of silver nanoparticles. ResearchGate. [Link]

-

FTIR spectra of the silver nanoparticles synthesized by the reduction of silver nitrate with the D. gangeticum leaf extract. ResearchGate. [Link]

-

FTIR spectra of (a) silver lactate-modified polyurethane and (b) silver... ResearchGate. [Link]

-

investigation of silver metal clays using scanning electron microscopy with energy dispersive spectroscopy. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal structure determination of the silver carboxylate dimer [Ag(O2C22H43)]2, silver behenate, using powder X-ray diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Silver lactate - Wikipedia [en.wikipedia.org]

- 5. library.imaging.org [library.imaging.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Strong Antimicrobial Activity of Silver Nanoparticles Obtained by the Green Synthesis in Viridibacillus sp. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal analysis | DOC [slideshare.net]

Methodological & Application

Application Notes & Protocols: Silver Lactate in Wound Dressing Formulation and Testing

Abstract

The escalating challenge of wound infections, particularly those complicated by antibiotic-resistant bacteria, necessitates the development of advanced antimicrobial wound dressings. Silver has long been recognized for its potent, broad-spectrum antimicrobial properties.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of silver lactate (CH₃CH(OH)COOAg), a soluble silver salt, in the formulation of antimicrobial wound dressings. We will explore the underlying mechanism of silver's antimicrobial action, provide detailed protocols for dressing formulation, and outline a robust, self-validating testing cascade to evaluate performance, efficacy, and safety. The methodologies described herein are grounded in established standards and current scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Rationale for Silver Lactate in Advanced Wound Care

Chronic and acute wounds represent a significant clinical challenge, with microbial colonization and infection being primary impediments to the healing process.[3][4] An ideal antimicrobial dressing should not only prevent infection but also maintain a moist environment conducive to healing without causing harm to host tissues.[5][6] Silver-based dressings have become a cornerstone of antimicrobial wound management due to silver's efficacy against a wide range of bacteria, including resistant strains like MRSA, as well as fungi.[1][4][7]

Silver lactate is a silver salt of lactic acid, notable for its solubility in water.[8][9] This property is particularly advantageous in wound dressing applications. When the dressing absorbs wound exudate, the silver lactate dissolves, releasing a burst of biologically active silver ions (Ag⁺) directly to the wound bed where they are needed to control the bioburden.[5][10] Unlike metallic or less soluble silver compounds, silver lactate's solubility allows for predictable and effective ion delivery, making it an excellent candidate for incorporation into various dressing matrices such as hydrogels, alginates, and foams.[6][10]

Scientific Foundation: Mechanism of Antimicrobial Action

The therapeutic efficacy of silver dressings is dependent on the release of silver ions (Ag⁺). These ions are highly reactive and target multiple sites in microbial cells, a multi-pronged attack that makes the development of resistance less likely compared to single-target antibiotics.[1][4]

The key mechanisms are:

-

Cell Wall and Membrane Disruption: Silver ions bind to negatively charged components of the bacterial cell wall and membrane, such as peptidoglycans and proteins.[1][11] This binding disrupts membrane integrity, increases permeability, and leads to the loss of essential cellular components.

-

Inhibition of Cellular Respiration: Ag⁺ ions can penetrate the cell and bind to sulfhydryl (-SH) groups on respiratory enzymes, effectively blocking the electron transport chain and halting energy (ATP) production.[2][11]

-

DNA and Protein Inactivation: Once inside the cell, silver ions interact with DNA, causing it to condense and preventing replication.[11] They also denature various intracellular proteins and enzymes, leading to a complete breakdown of cellular function.

Caption: Antimicrobial mechanisms of silver ions (Ag⁺) against bacterial cells.

Formulation Protocol: Silver Lactate-Loaded Hydrogel Dressing

Hydrogels are a popular choice for wound dressings due to their ability to donate moisture to dry wounds and absorb excess exudate, creating an optimal healing environment.[12] The following protocol describes the formulation of a sterile hydrogel dressing containing silver lactate.

Rationale for Component Selection:

-

Sodium Carboxymethyl Cellulose (NaCMC): A primary gelling agent that is highly absorbent.

-

Polyethylene Glycol (PEG): Acts as a plasticizer and humectant, improving the flexibility and moisture-donating properties of the dressing.

-

Silver Lactate: The active antimicrobial agent. The concentration must be optimized to be effective against microbes while remaining non-cytotoxic.

-

Deionized Water: The solvent base for the hydrogel.

Protocol 3.1: Hydrogel Formulation

-

Preparation: In a sterile beaker under aseptic conditions (e.g., in a laminar flow hood), combine 3.5% (w/v) Sodium Carboxymethyl Cellulose and 5% (w/v) Polyethylene Glycol (PEG 2000).[12]

-

Hydration: Slowly add sterile, deionized water dropwise to the polymer mixture while stirring continuously until a homogenous, viscous slurry is formed.[12] Allow the mixture to stir until all components are fully dissolved and hydrated.

-

Incorporation of Silver Lactate: Prepare a concentrated stock solution of silver lactate (e.g., 10 mg/mL) in deionized water, protecting it from light. Add the silver lactate solution dropwise to the hydrogel base to achieve the desired final concentration (e.g., 0.1% - 0.5% w/w). Stir thoroughly until the silver lactate is uniformly distributed.

-

Causality Insight: Dropwise addition ensures even dispersion and prevents localized high concentrations which could affect gel homogeneity and cause cytotoxicity.

-

-

Casting: Pour the final solution into sterile, flat molds (e.g., petri dishes) to a desired thickness (e.g., 2-3 mm).[12]

-

Drying/Curing: Place the molds in a controlled environment (e.g., a desiccator or a low-humidity oven at 40°C) to allow for solvent evaporation and formation of a stable gel sheet.[12]

-

Packaging and Sterilization: Once dried to the appropriate consistency, cut the hydrogel sheets to the desired size, package them in sterile pouches, and terminally sterilize using a validated method such as gamma irradiation or electron beam, ensuring the method does not degrade the polymer or the silver lactate.

Performance and Safety Testing: A Validating Cascade

A series of validated in vitro tests is essential to characterize the dressing's performance, confirm its antimicrobial efficacy, and ensure its biocompatibility.

4.1. Silver Release Kinetics

Objective: To quantify the rate and cumulative release of silver ions from the dressing into a simulated wound environment. This data is crucial for predicting therapeutic efficacy and assessing potential toxicity. A sustained release profile is desirable for dressings intended for multi-day use.[6][13]

Caption: Workflow for In Vitro Silver Release Kinetics Testing.

Protocol 4.1.1: Silver Release Assay

-

Sample Preparation: Cut standardized samples of the silver lactate dressing (e.g., 2 cm x 2 cm).

-

Elution Medium: Prepare a simulated wound fluid (SWF), such as a solution of 50% fetal bovine serum in Eagle's Minimum Essential Medium (MEM), as organic matter can influence silver release.[13] Saline or phosphate-buffered saline (PBS) can be used for simpler comparative studies.

-

Elution: Place each dressing sample in a sterile container with a defined volume of SWF (e.g., 10 mL).

-

Incubation: Incubate the samples at 37°C with gentle agitation to simulate wound conditions.

-

Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours), remove the entire eluate for analysis and replace it with an equal volume of fresh SWF.

-

Quantification: Analyze the silver concentration in the collected eluates using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Data Analysis: Calculate the cumulative silver released per unit area of the dressing (e.g., µg/cm²) and plot this against time.

Table 1: Sample Data for Cumulative Silver Release (µg/cm²)

| Time (hours) | Dressing A (0.2% Ag Lactate) | Dressing B (0.5% Ag Lactate) | Control (No Ag) |

|---|---|---|---|

| 1 | 5.2 ± 0.4 | 12.8 ± 0.9 | < 0.1 |

| 24 | 18.6 ± 1.1 | 45.3 ± 2.5 | < 0.1 |

| 48 | 25.4 ± 1.5 | 61.7 ± 3.1 | < 0.1 |

| 72 | 30.1 ± 1.8 | 72.5 ± 3.9 | < 0.1 |

4.2. Antimicrobial Efficacy

Objective: To demonstrate that the released silver is effective at inhibiting and/or killing clinically relevant wound pathogens. Testing should include both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, and ideally, antibiotic-resistant strains like MRSA.[4][14][15]

Protocol 4.2.1: Zone of Inhibition (ZOI) Assay

This qualitative test provides a rapid visual assessment of the diffusible antimicrobial activity.[16]

-

Inoculation: Prepare a lawn of the test microorganism (e.g., S. aureus at ~1.5 x 10⁸ CFU/mL) on a Mueller-Hinton agar plate.

-

Application: Aseptically place a standardized disc of the silver lactate dressing onto the center of the inoculated plate. A non-silver version of the dressing should be used as a negative control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter (in mm) of the clear zone of no bacterial growth around the dressing sample.[16]

Protocol 4.2.2: Bacterial Load Reduction Test (AATCC 100 modified)

This quantitative method measures the log reduction in bacterial numbers after direct contact with the dressing, providing a robust measure of microbicidal activity.[15][17]

-

Sample Preparation: Place standardized dressing samples (e.g., 1 cm x 1 cm) into sterile containers.

-

Inoculation: Pipette a small, defined volume (e.g., 100 µL) of a known concentration of the test microorganism (e.g., 10⁵-10⁶ CFU/mL) directly onto each dressing sample.

-

Incubation: Incubate the samples for a defined contact time (e.g., 24 hours) at 37°C.

-

Neutralization and Recovery: After incubation, add a validated neutralizing broth (e.g., Dey-Engley) to stop the antimicrobial action of the silver and vortex vigorously to recover the surviving bacteria.

-

Quantification: Perform serial dilutions of the recovered suspension and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Calculation: Compare the CFU count from the silver dressing to the count from a control dressing at time zero to calculate the log reduction. A 3-log reduction (99.9%) is often considered a benchmark for high efficacy.

Table 2: Sample Antimicrobial Efficacy Data

| Test Organism | Zone of Inhibition (mm) | Log₁₀ Reduction (at 24h) |

|---|---|---|

| S. aureus | 4.5 ± 0.5 | > 4.0 |

| P. aeruginosa | 3.8 ± 0.3 | > 4.0 |

| MRSA | 4.2 ± 0.4 | > 3.5 |

| Control (No Ag) | 0 | 0.2 (growth) |

4.3. In Vitro Cytotoxicity

Objective: To ensure that the concentration of silver and any other leachable components from the dressing are not toxic to human cells essential for wound healing, such as fibroblasts. This is a critical component of biocompatibility assessment as mandated by regulatory bodies.[14]

Caption: Workflow for ISO 10993-5 In Vitro Cytotoxicity Testing.

Protocol 4.3.1: MTT Assay for Cytotoxicity (ISO 10993-5)

-

Extract Preparation: Prepare an extract of the dressing by incubating it in cell culture medium (e.g., MEM with 10% serum) at 37°C for 24 hours, according to ISO 10993-12 standards.

-

Cell Seeding: Seed a mammalian fibroblast cell line (e.g., L929) in a 96-well plate and incubate until they reach ~80% confluence.

-

Exposure: Remove the culture medium and replace it with the dressing extract. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol).

-

Incubation: Incubate the cells with the extracts for 24 hours.

-

MTT Assay: Add MTT reagent to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at ~570 nm using a plate reader.

-

Analysis: Express the viability of cells treated with the dressing extract as a percentage of the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.[18]

4.4. In Vitro Wound Healing (Scratch) Assay

Objective: To assess the effect of the dressing's leachables on collective cell migration, a key phase of wound closure.[19]

Protocol 4.4.1: Scratch Assay

-

Create Monolayer: Seed human keratinocytes or fibroblasts in a 12-well plate and grow to 90-100% confluence.[20]

-

Create Scratch: Use a sterile 200 µL pipette tip to create a straight, cell-free "scratch" down the center of each well.[20]

-

Wash and Treat: Gently wash with PBS to remove dislodged cells, then add the dressing extract (prepared as in 4.3.1). Use fresh medium as a negative control.

-

Self-Validation: To ensure you are observing migration and not proliferation, a proliferation inhibitor like Mitomycin-C can be added, or the experiment can be run in low-serum media.[21]

-

-

Imaging: Immediately capture images of the scratch at time zero using a phase-contrast microscope.

-

Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 8, 12, and 24 hours).

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.

Regulatory Context

Wound dressings containing antimicrobial agents like silver are regulated as medical devices. In the United States, the FDA has proposed a classification scheme that categorizes antimicrobials based on their potential to contribute to antimicrobial resistance (AMR).[22][23] Silver is currently considered to pose a medium-level AMR concern, and products containing it would likely be placed in Class II, requiring 510(k) clearance and adherence to special controls.[23] In Europe, new standards like EN 17854:2024 provide a standardized methodology for testing antimicrobial dressings. It is imperative that developers engage with regulatory authorities early and follow established testing standards like the ISO 10993 series for biocompatibility.[14][17]

Conclusion

Silver lactate serves as a highly effective source of antimicrobial silver ions for advanced wound dressings. Its solubility allows for rapid activation upon contact with wound exudate, providing immediate antimicrobial pressure against a broad spectrum of pathogens. The successful development of a silver lactate dressing requires a logical, multi-faceted approach that combines rational formulation with a robust cascade of testing protocols. By systematically evaluating silver release kinetics, antimicrobial efficacy, cytotoxicity, and impact on cell migration, researchers can generate the comprehensive data package needed to validate the safety and performance of their device, ultimately leading to improved clinical outcomes in wound management.

References

-

Mechanism of Action of Silver in the Wound Bed | WoundSource . (2021). WoundSource. [Link]

-

K202982 510(k) Summary . (2021). accessdata.fda.gov. [Link]

-

Silver antimicrobial dressings in wound management: A comparison of antibacterial, physical and chemical characteristics . (2005). ResearchGate. [Link]

-

The Role of Silver and Silver-Based Products in Wound Management: A Review of Advances and Current Landscape . (2024). MDPI. [Link]

-

ACTISORB" Silver 220 Antimicrobial Binding Dressing 510(k) Summary . accessdata.fda.gov. [Link]

-

Silver Lactate | 128-00-7 | Leading Manufacturer & Supplier - Macsen Labs . Macsen Labs. [Link]

-

K232320 510(k) Summary . (2023). accessdata.fda.gov. [Link]

-

In vitro assessment of the antimicrobial activity of wound dressings: influence of the test method selected and impact of the pH . (2018). National Institutes of Health. [Link]

-

Best Practice Statement - Use of silver dressings in wound care . Wounds International. [Link]

-

Silver Wound Dressings Explained . (2024). YouTube. [Link]

-

Silver lactate - Wikipedia . Wikipedia. [Link]

-

Antimicrobial activities of silver used as a polymerization catalyst for a wound-healing matrix . (2016). National Center for Biotechnology Information. [Link]

-

Testing wound dressings using an in vitro wound model . (2012). National Institutes of Health. [Link]

-

Silver dressings: their role in wound management . (2006). National Center for Biotechnology Information. [Link]

-

APPROPRIATE USE OF SILVER DRESSINGS IN WOUNDS . Wounds International. [Link]

-

An insight into in vitro microbiological testing of wound dressings . (2022). Wounds UK. [Link]

-

Antimicrobial Efficacy Testing of Treated Wound Dressings . Microchem Laboratory. [Link]

-

A standardized wound infection model for antimicrobial testing of wound dressings in vitro . (2021). Wiley Online Library. [Link]

-

In vitro parallel evaluation of antibacterial activity and cytotoxicity of commercially available silver-containing wound dressings . (2015). Taylor & Francis Online. [Link]

-

The biocompatibility of silver and nanohydroxyapatite coatings on titanium dental implants with human primary osteoblast cells . (2018). PubMed. [Link]

-

Incorporation of Silver Nanoparticles in Hydrogel Matrices for Controlling Wound Infection . (2020). MDPI. [Link]

-

An In Vitro Study on the Application of Silver-Doped Platelet-Rich Plasma in the Prevention of Post-Implant-Associated Infections . (2024). MDPI. [Link]

-

Design and construction of a silver(I)-loaded cellulose-based wound dressing . (2018). National Institutes of Health. [Link]

-

Swelling Kinetic Study and Characterization of Cross linked Hydrogels Containing Silver Nanoparticles . ResearchGate. [Link]

-

FDA Proposes Re-Classification of Silver Wound Dressings . (2024). Matoke Reactive Oxygen. [Link]

-

Investigation on Silver Ion Release from Wound Dressings In Vitro and In Vivo . (2017). Annex Publishers. [Link]

-

New wound dressing antimicrobial standard - EN 17854:2024 . (2024). Surgical Materials Testing Laboratory. [Link]

-

In vitro wound-healing assay also known as the scratch assay . Moodle@Units. [Link]

-

Silver-based wound dressings reduce bacterial burden and promote wound healing . (2015). National Center for Biotechnology Information. [Link]

-

General and Plastic Surgery Devices; Classification of Certain Solid Wound Dressings, Wound Dressings Formulated as a Gel, Creams, or Ointment, and Liquid Wound Washes . Regulations.gov. [Link]

-

Antibacterial Efficacy Testing of a Bioelectric Wound Dressing Against Clinical Wound Pathogens . (2018). The Open Microbiology Journal. [Link]

-

How to do Wound Healing (Scratch) Assay for Cell Migration Analysis . (2024). Protocols.io. [Link]

-

Preparation of Hydrogel/Silver Nanohybrids Mediated by Tunable-Size Silver Nanoparticles for Potential Antibacterial Applications . (2018). MDPI. [Link]

-

FDA Announces Intent to Classify Certain Solid Wound Dressings . (2023). Emergo by UL. [Link]

-

Antimicrobial Wound Dressings: A Concise Review for Clinicians . (2023). National Center for Biotechnology Information. [Link]

-

Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera . (2021). National Center for Biotechnology Information. [Link]

-

FDA Issues Proposed Rule Classifying Certain Wound Dressings and Liquid Wound Washes For the First Time . (2024). King & Spalding. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial activities of silver used as a polymerization catalyst for a wound-healing matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Testing wound dressings using an in vitro wound model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silver dressings: their role in wound management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. woundsinternational.com [woundsinternational.com]

- 7. woundsource.com [woundsource.com]

- 8. macsenlab.com [macsenlab.com]

- 9. Silver lactate - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. wounds-uk.com [wounds-uk.com]

- 12. Design and construction of a silver(I)-loaded cellulose-based wound dressing: trackable and sustained release of silver for controlled therapeutic delivery to wound sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. annexpublishers.com [annexpublishers.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. In vitro assessment of the antimicrobial activity of wound dressings: influence of the test method selected and impact of the pH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wounds-uk.com [wounds-uk.com]